molecular formula C12H10FN B7946655 2-Fluoro-6-(m-tolyl)pyridine CAS No. 1245650-01-4

2-Fluoro-6-(m-tolyl)pyridine

Cat. No.: B7946655
CAS No.: 1245650-01-4
M. Wt: 187.21 g/mol
InChI Key: QYGLBCXPYNRJMK-UHFFFAOYSA-N
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Description

2-Fluoro-6-(m-tolyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(m-tolyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using efficient fluorinating reagents and catalysts. The choice of reagents and conditions depends on the desired yield and purity of the product. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks has accelerated the development of industrial production methods .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(m-tolyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-(m-tolyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(m-tolyl)pyridine involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and interaction with other molecules. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

Uniqueness

2-Fluoro-6-(m-tolyl)pyridine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct physical and chemical properties, making it valuable in specific applications where other fluorinated pyridines may not be as effective .

Properties

IUPAC Name

2-fluoro-6-(3-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-4-2-5-10(8-9)11-6-3-7-12(13)14-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGLBCXPYNRJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744682
Record name 2-Fluoro-6-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245650-01-4
Record name 2-Fluoro-6-(3-methylphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245650-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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